Fmoc-5-benzyloxy-DL-tryptophan
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Overview
Description
Fmoc-5-benzyloxy-DL-tryptophan is a derivative of the amino acid tryptophan, which is modified to include a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The Fmoc group is then removed under basic conditions before the next amino acid is added. The benzyloxy group is another protective group that can be used to protect the hydroxyl or other reactive functional groups during synthesis.
Synthesis Analysis
The synthesis of tryptophan derivatives, such as those containing the Fmoc group, involves multiple steps that are designed to introduce the desired functional groups while protecting the existing reactive sites. For example, the synthesis of Fmoc-protected blue fluorescent amino acid, l-4-cyanotryptophan (W4CN), was reported to use an enantioselective phase transfer-catalyzed alkylation . Although this particular synthesis is for a different derivative, it demonstrates the complexity and precision required in synthesizing Fmoc-protected tryptophan derivatives. Similarly, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH shows the use of standard Fmoc chemistry in peptide synthesis .
Molecular Structure Analysis
The molecular structure of tryptophan derivatives can be quite complex. For instance, the crystal and molecular structure of 5-hydroxy-DL-tryptophan was determined using X-ray diffraction, revealing the molecule as a zwitterion with specific bond angles and dihedral angles . Although this study does not directly discuss Fmoc-5-benzyloxy-DL-tryptophan, it provides insight into the structural analysis that would be relevant for understanding the molecular conformation of similar tryptophan derivatives.
Chemical Reactions Analysis
The chemical reactivity of Fmoc-protected amino acids is an important consideration in peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, which allows for the sequential addition of amino acids in solid-phase peptide synthesis. The study on 5-hydroxytryptophan as a building block in oligopeptides using Fmoc/tBu SPPS highlights the sensitivity of tryptophan to oxidation and alkylation, which are challenges that must be managed during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids and peptides are influenced by the Fmoc group itself. The Fmoc group imparts hydrophobicity and aromaticity, which can promote the self-assembly of these building blocks. The review on Fmoc-modified amino acids and short peptides discusses the self-organization of these molecules and their applications in various fields, including drug delivery and bio-templating .
Scientific Research Applications
1. Development of Fluorescent Amino Acids and Peptides
Fmoc-5-benzyloxy-DL-tryptophan has been utilized in the development of new fluorescent amino acids, such as DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid (Amp). This has been synthesized as an alternative to tryptophan in quenched fluorescent peptide substrates for peptidases, enhancing the study of enzyme activities and interactions (Knight, 1991).
2. Solid-Phase Peptide Synthesis
Fmoc-5-benzyloxy-DL-tryptophan has been integral in the solid-phase synthesis of peptides. For instance, its derivatives have been used in the synthesis of tryptophan-containing dipeptide derivatives, which serve as antagonists for certain receptors and have implications in the treatment of inflammatory diseases (Hwang et al., 2013).
3. Synthesis of Bioactive Peptides
It has also played a crucial role in the synthesis of bioactive peptides, like indolicidin, an antimicrobial peptide. The optimized synthesis protocols using Fmoc-amino acid derivatives have facilitated the production of highly pure peptide forms, aiding in detailed biochemical and therapeutic studies (van Abel et al., 2009).
4. Study of Supramolecular Self-Assembly
Research has explored the use of Fmoc-modified amino acids and peptides, including Fmoc-5-benzyloxy-DL-tryptophan, in studying supramolecular self-assembly. This has implications in understanding biological processes and developing new materials with unique properties (Tao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALCSXQUBDIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-benzyloxy-DL-tryptophan |
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